

In-Depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280263

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-N1-methylbenzene-1,2-diamine**, a substituted aromatic diamine valuable as a building block in organic synthesis, particularly for the development of heterocyclic compounds of interest in medicinal chemistry. This document covers its commercial availability, physicochemical properties, and representative experimental protocols for its application in synthesis.

Commercial Availability

4-Bromo-N1-methylbenzene-1,2-diamine is commercially available from various chemical suppliers, primarily for research and development purposes. It is available as the free base and as a dihydrochloride salt. The purity of the commercially available compound is typically around 97%.^[1] Pricing and available quantities vary by supplier.

Table 1: Commercial Supplier Data for **4-Bromo-N1-methylbenzene-1,2-diamine** and its Dihydrochloride Salt

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich (via Ambeed)	4-Bromo-N1-methylbenzene-1,2-diamine	69038-76-2	97%	250 mg, 1 g, 5 g, 10 g
ChemScene	4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride	55783-42-1	≥97%	Inquire for details[1]
Fisher Scientific (via eMolecules)	4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride	55783-42-1	Not specified	5 g[2]
BLD Pharm	4-Bromo-N1-methylbenzene-1,2-diamine	69038-76-2	Inquire for details	Inquire for details[3]
BLD Pharm	4-Bromo-N1-methylbenzene-1,2-diamine dihydrochloride	55783-42-1	Inquire for details	Inquire for details[4]
ChemUniverse	4-BROMO-N1-METHYLBENZE NE-1,2-DIAMINE	69038-76-2	97%	Inquire for details[5][6]

Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-N1-methylbenzene-1,2-diamine** are summarized below. This data is essential for reaction planning, characterization, and safety considerations.

Table 2: Physicochemical Properties of **4-Bromo-N1-methylbenzene-1,2-diamine**

Property	Value
IUPAC Name	4-bromo-N1-methylbenzene-1,2-diamine
CAS Number	69038-76-2
Molecular Formula	C ₇ H ₉ BrN ₂
Molecular Weight	201.07 g/mol
Physical Form	Solid
Storage Temperature	Room temperature, in a dark place under an inert atmosphere
InChI Key	JGXCXQPNYWBAGW-UHFFFAOYSA-N

Representative Experimental Protocols

While specific protocols for the synthesis of **4-Bromo-N1-methylbenzene-1,2-diamine** are not extensively published, its primary utility lies in its role as a precursor for heterocyclic systems. The following is a representative protocol for the synthesis of 2-substituted benzimidazole derivatives, a common application for o-phenylenediamines. This protocol is based on well-established methodologies and is readily adaptable for **4-Bromo-N1-methylbenzene-1,2-diamine**.

Protocol: Synthesis of 2-Substituted Benzimidazoles via Condensation with Aldehydes

This procedure describes the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole ring system.^{[7][8]}

Materials:

- **4-Bromo-N1-methylbenzene-1,2-diamine** (1 equivalent)
- Substituted aldehyde (1 equivalent)
- Solvent (e.g., methanol, ethanol, or a mixture like CHCl₃:MeOH)^[8]

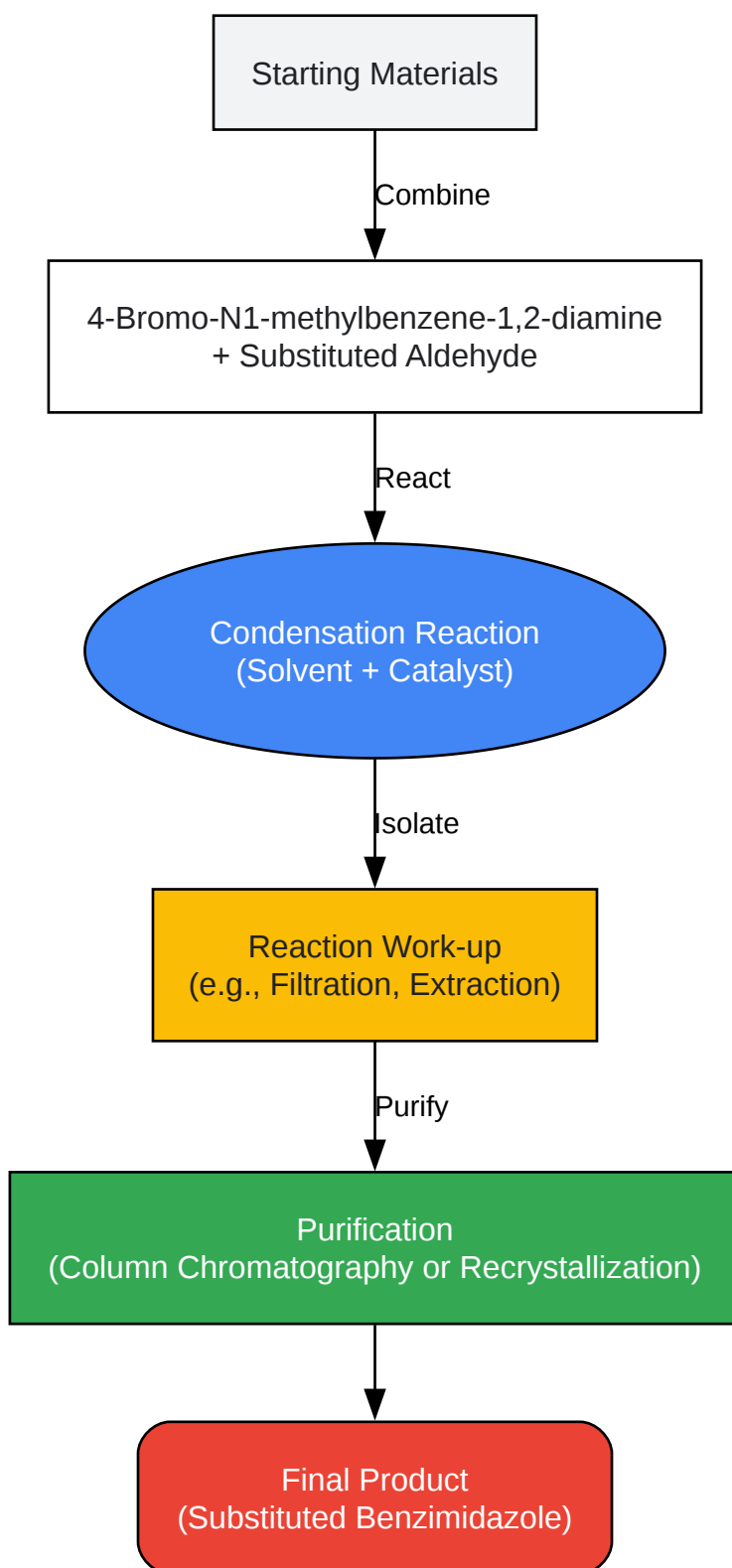
- Catalyst (e.g., supported gold nanoparticles, boric acid, or simply acidic/oxidative conditions) [\[8\]](#)[\[9\]](#)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **4-Bromo-N1-methylbenzene-1,2-diamine** (1 equivalent) in the chosen solvent.
- Add the substituted aldehyde (1 equivalent) to the solution.
- If using a catalyst, add it to the reaction mixture (e.g., 1 mol% for supported gold catalysts). [\[8\]](#)
- Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen catalytic system. [\[7\]](#)[\[8\]](#)
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, the product can be isolated. If a heterogeneous catalyst is used, it can be removed by filtration and the solvent evaporated under reduced pressure. [\[8\]](#)
- The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-substituted benzimidazole derivative.

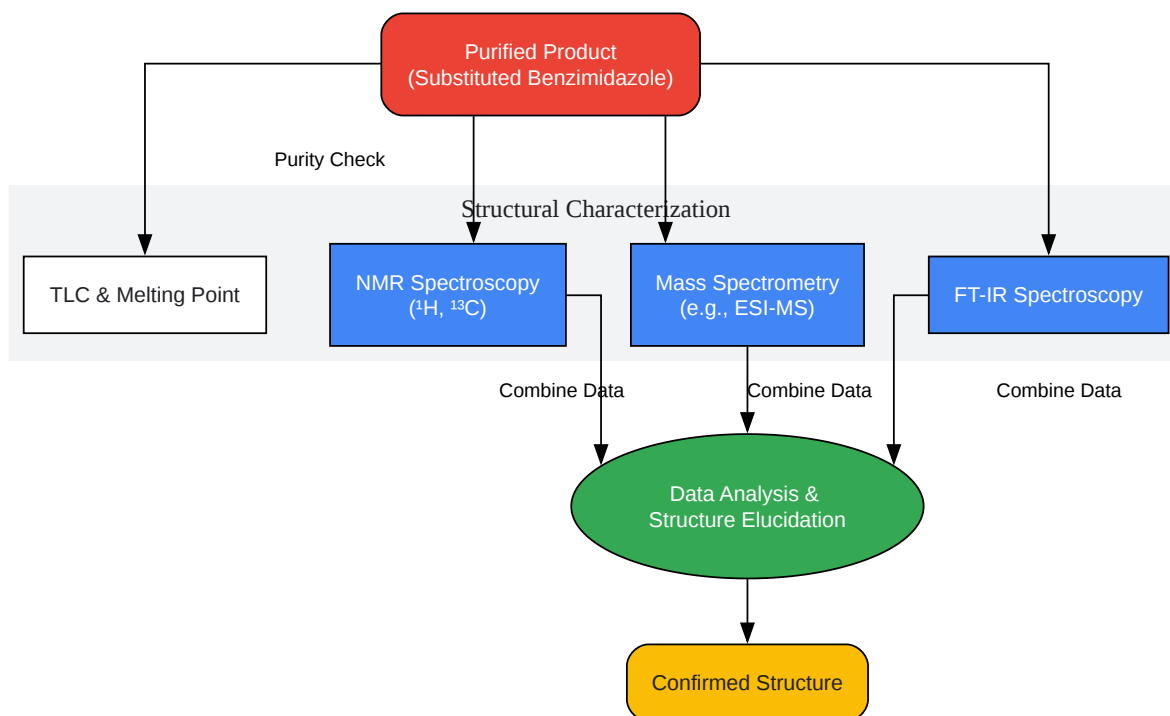
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of compounds derived from **4-Bromo-N1-methylbenzene-1,2-diamine**.



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Caption: Synthetic workflow for a 2-substituted benzimidazole.



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Caption: Workflow for the characterization of synthesized compounds.

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